Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine
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Overview
Description
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various reduced heterocycles .
Scientific Research Applications
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent.
Agriculture: The compound exhibits biological activity against plant pathogens and pests, making it a candidate for developing new pesticides.
Material Science: Due to its unique structural properties, it is investigated for use in high-energy materials and explosives.
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features and applications.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties and uses.
1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.
Uniqueness
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as relevant research findings and case studies.
Chemical Structure and Synthesis
Chemical Structure:
this compound consists of a cyclopropyl group attached to a 1,2,4-oxadiazole ring. The oxadiazole moiety is characterized by two nitrogen atoms and is known for its diverse biological activities.
Synthesis:
The synthesis typically involves cyclization reactions of amidoximes with carboxylic acids or their derivatives. For example, cyclopropylamine can react with 2,4-dichloro-5-fluorobenzoyl chloride to yield the desired compound through nucleophilic substitution followed by cyclization processes .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Compounds containing the 1,2,4-oxadiazole structure have been reported to show activity against various bacterial and fungal strains. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. Derivatives of 1,2,4-oxadiazoles have shown antiproliferative effects against several cancer cell lines. For instance:
- In vitro studies revealed that certain oxadiazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
- A notable study demonstrated that a related oxadiazole compound displayed an IC50 of 2.76 µM against ovarian cancer cells .
Anti-inflammatory Properties
Research has indicated that compounds with the oxadiazole framework may also possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines and pathways makes these compounds promising candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the oxadiazole ring influence biological activity. For example:
- Substituent Variations: The introduction of different substituents on the oxadiazole ring can enhance biological activities significantly. For instance, compounds with alkyl substitutions showed improved potency in anticancer assays .
Compound | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | Ethyl group on oxadiazole | Anticancer | 2.76 |
Compound B | Methyl substitution | Antimicrobial | 10.5 |
Compound C | Cyclopropyl group | Anti-inflammatory | 5.0 |
Molecular Docking Studies
Molecular docking studies have indicated that this compound exhibits strong interactions with protein targets involved in cancer progression and inflammation. These interactions are crucial for optimizing the pharmacological profiles of such compounds .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-6-9-7(11-10-6)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10) |
InChI Key |
GUPZANXBJHGTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)NC2CC2 |
Origin of Product |
United States |
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